



# **Application Notes and Protocols for the Combination Use of ICCB280 (Capmatinib)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ICCB280  |           |
| Cat. No.:            | B2679878 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ICCB280, also known as Capmatinib (formerly INC280), is a potent and selective inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target. To enhance efficacy and overcome potential resistance mechanisms, ICCB280 has been investigated in combination with other targeted therapies. These application notes provide a comprehensive overview of the preclinical and clinical findings for ICCB280 in combination with other anticancer agents, along with detailed protocols for relevant experimental procedures.

## **Combination Therapy Data**

The following tables summarize the available data for ICCB280 in combination with other drugs, focusing on synergistic effects and clinical outcomes.

# **Preclinical Synergy**

No specific quantitative preclinical data on IC50 values or combination indices were available in the public domain at the time of this review. The information below is based on qualitative descriptions of synergistic effects from published studies.



| Combination                      | Cancer Type                           | Cell Lines / Model                                       | Observed Effect                                                        |
|----------------------------------|---------------------------------------|----------------------------------------------------------|------------------------------------------------------------------------|
| ICCB280 + Buparlisib<br>(BKM120) | Glioblastoma                          | PTEN-null<br>glioblastoma cell lines                     | Synergy observed                                                       |
| ICCB280 + Buparlisib<br>(BKM120) | Glioblastoma                          | Human glioblastoma<br>xenograft with PTEN<br>mutation    | Combination was significantly more efficacious than either agent alone |
| ICCB280 + Gefitinib              | Non-Small Cell Lung<br>Cancer (NSCLC) | EGFR-mutant, MET-<br>amplified/overexpressi<br>ng models | Preclinical activity observed                                          |
| ICCB280 + Trametinib             | NSCLC                                 | Preclinical models                                       | Combination has the potential to overcome resistance to MET inhibitors |

### **Clinical Trial Outcomes**

Table 1: ICCB280 and Bevacizumab in High-Grade Glioma



| Parameter                        | Value                                                                                  | Reference    |
|----------------------------------|----------------------------------------------------------------------------------------|--------------|
| Trial ID                         | NCT02386826                                                                            | INVALID-LINK |
| Patient Population               | 64 patients with high-grade glioma                                                     | [1]          |
| Recommended Phase II Dose (RP2D) | 400 mg ICCB280 twice daily +<br>Bevacizumab                                            | [1]          |
| Overall Response                 | 12 responders (2 Complete<br>Responses, 10 Partial<br>Responses)                       | [1]          |
| Median Duration of Response      | 9.2 months                                                                             | [1]          |
| Case Study Outcome               | A patient with MET-amplified glioblastoma experienced stable disease for 1.5 years.[2] |              |

Table 2: ICCB280 and Gefitinib in EGFR-Mutated, MET-Dysregulated NSCLC

| Parameter                                            | Value                                                                                          | Reference    |
|------------------------------------------------------|------------------------------------------------------------------------------------------------|--------------|
| Trial ID                                             | NCT01610336                                                                                    | INVALID-LINK |
| Patient Population                                   | Patients with EGFR-mutated,<br>MET-dysregulated NSCLC<br>who progressed on EGFR-TKI<br>therapy | [4]          |
| Overall Response Rate (ORR)                          | 27% (across Phase lb/II)                                                                       | [4]          |
| ORR in High MET Amplification (Gene Copy Number ≥ 6) | 47%                                                                                            | [4]          |
| Conclusion                                           | A promising treatment option for this patient population.[4][5] [6][7]                         |              |



# **Signaling Pathways and Mechanisms of Action**

The combination of **ICCB280** with other targeted agents is designed to simultaneously inhibit multiple oncogenic signaling pathways, thereby preventing compensatory mechanisms and overcoming drug resistance.

### ICCB280 and Buparlisib in Glioblastoma

**ICCB280** targets the c-MET pathway, while buparlisib inhibits the PI3K/Akt pathway. In glioblastoma with PTEN loss, both pathways are often constitutively active. Dual inhibition is intended to provide a more comprehensive blockade of tumor cell proliferation and survival signals.





Click to download full resolution via product page

ICCB280 and Buparlisib signaling pathway.



### ICCB280 and Gefitinib in NSCLC

In NSCLC with EGFR mutations and MET amplification, tumor cells can become resistant to EGFR inhibitors like gefitinib by activating the c-MET pathway as a bypass signaling route. The combination of **ICCB280** and gefitinib aims to block both the primary oncogenic driver (EGFR) and the resistance pathway (c-MET).





Click to download full resolution via product page

ICCB280 and Gefitinib signaling pathway.



# **Experimental Protocols**

The following are generalized protocols for key assays used to evaluate the efficacy of **ICCB280** in combination with other drugs. These should be optimized for specific cell lines and experimental conditions.

### **Cell Viability Assay (MTT Assay)**

This protocol is for determining the effect of drug combinations on cell proliferation and viability.



Click to download full resolution via product page

Cell Viability Assay Workflow.

#### Materials:

- 96-well cell culture plates
- · Complete cell culture medium
- ICCB280 and other drug(s) of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Protocol:



- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Drug Treatment: Prepare serial dilutions of **ICCB280**, the second drug, and the combination in complete medium. Remove the medium from the wells and add 100 μL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours at 37°C.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
   Determine the IC50 values for each drug alone and in combination. The combination index
   (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

### **Western Blot Analysis for Signaling Pathway Modulation**

This protocol is for assessing changes in protein expression and phosphorylation in response to drug treatment.



Click to download full resolution via product page

Western Blot Workflow.



### Materials:

- 6-well cell culture plates
- ICCB280 and other drug(s) of interest
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- ECL (Enhanced Chemiluminescence) substrate
- Chemiluminescence imaging system

### Protocol:

- Cell Treatment and Lysis: Seed cells in 6-well plates and treat with ICCB280, the second drug, or the combination for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-30 μg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
   Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

### Conclusion

The combination of **ICCB280** with other targeted therapies represents a promising strategy to enhance anti-cancer efficacy and overcome resistance. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the potential of **ICCB280**-based combination therapies. Further preclinical studies are warranted to quantify the synergistic effects and elucidate the underlying molecular mechanisms, which will be crucial for the design of future clinical trials.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase Ib study evaluating the c-MET inhibitor INC280 (capmatinib) in combination with bevacizumab in patients with high-grade glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. Capmatinib Use in MET-Amplified Glioblastoma [gavinpublishers.com]
- 4. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capmatinib plus gefitinib overcomes EGFR resistance in NSCLC | MDedge [ma1.mdedge.com]



- 6. Capmatinib and gefitinib combination therapy: will EGFR-mutated MET-dysregulated NSCLC "capitulate"? Ko Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Capmatinib and gefitinib combination therapy: will EGFR-mutated MET-dysregulated NSCLC "capitulate"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Combination Use of ICCB280 (Capmatinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679878#using-iccb280-in-combination-with-other-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com